molecular formula C7H9N3 B1272294 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 21392-51-8

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B1272294
CAS RN: 21392-51-8
M. Wt: 135.17 g/mol
InChI Key: QZVLATXNNPVXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, is a heterocyclic molecule that contains a pyrrole ring, a key structural motif found in many pharmaceuticals and organic materials. While the specific compound is not directly synthesized in the provided papers, related derivatives and structural analogs have been synthesized and studied, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as seen in the preparation of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved at room temperature using urea as an organocatalyst . Another example is the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile under microwave irradiation, which is a solvent-free method . These methods highlight the potential for efficient and environmentally friendly pathways for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed by X-ray crystallography. For instance, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was determined, revealing a triclinic space group and specific conformational details . Similarly, the structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was elucidated, showing a monoclinic space group and the arrangement of the molecule in the crystal lattice . These studies provide valuable information on the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the pyrrole ring in these compounds is often explored through their ability to undergo further chemical transformations. For example, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile involved the reaction of an imino intermediate with 1-chloroacetophenone, indicating the potential for nucleophilic substitution reactions . The local reactivity descriptors from quantum chemical calculations can predict the most reactive sites for such nucleophilic attacks, as seen in the study of a related quinoline derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy. The spectral analysis provides insights into the electronic structure and functional groups present in the molecule. For instance, the novel pyranoquinoline derivative's UV-visible spectrum was recorded, and its electronic properties were obtained using TDDFT, revealing nonlinear optical behavior . The thermodynamic properties of these compounds can also be calculated at different temperatures, providing information on their stability and reactivity under various conditions .

Scientific Research Applications

Antibacterial Applications

2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been involved in the synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties. These compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Ultrasonic synthesis techniques have been employed to enhance the yield and efficiency of these reactions (Vazirimehr et al., 2017).

Synthesis of Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidines

Another application includes the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are synthesized from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and have potential in various chemical processes (Khashi et al., 2015).

Corrosion Inhibition

Research also indicates the potential use of derivatives of this compound in corrosion inhibition. Specifically, studies on 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in preventing mild steel corrosion in acidic environments (Verma et al., 2015).

Progesterone Receptor Modulators

In the field of medicinal chemistry, derivatives of this compound have been synthesized as progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of various reproductive disorders (Fensome et al., 2008).

Chemical Sensors and Electronic Materials

Finally, the compound has been utilized in the synthesis of periphery-functionalized porphyrazines. These macrocycles with different peripheral groups exhibit intriguing spectroscopic and electrochemical properties and are expected to find applications as chemical sensors and electronic materials (Goslinski et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-4-5(2)10-7(9)6(4)3-8/h10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLATXNNPVXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373352
Record name 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21392-51-8
Record name 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-cyano-4,5-dimethylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 4
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 5
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 6
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.